molecular formula C20H30N4O B6095374 2-[4-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]morpholin-2-yl]-N,N-dimethylethanamine

2-[4-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]morpholin-2-yl]-N,N-dimethylethanamine

Cat. No.: B6095374
M. Wt: 342.5 g/mol
InChI Key: BAZSFEWFTWSRJM-UHFFFAOYSA-N
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Description

2-[4-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]morpholin-2-yl]-N,N-dimethylethanamine is a complex organic compound that features a morpholine ring, a pyrazole ring, and a dimethylamino group

Properties

IUPAC Name

2-[4-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]morpholin-2-yl]-N,N-dimethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O/c1-16-12-17(2)24(21-16)19-7-5-6-18(13-19)14-23-10-11-25-20(15-23)8-9-22(3)4/h5-7,12-13,20H,8-11,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAZSFEWFTWSRJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)CN3CCOC(C3)CCN(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]morpholin-2-yl]-N,N-dimethylethanamine typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethylpyrazole with appropriate reagents under controlled conditions.

    Attachment of the phenyl group: The pyrazole ring is then alkylated with a benzyl halide to introduce the phenyl group.

    Formation of the morpholine ring: The intermediate product is reacted with morpholine under suitable conditions to form the morpholine ring.

    Introduction of the dimethylamino group: Finally, the compound is treated with dimethylamine to introduce the dimethylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[4-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]morpholin-2-yl]-N,N-dimethylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially altering the pyrazole or morpholine rings.

    Substitution: Substituted derivatives with new functional groups replacing the dimethylamino group.

Scientific Research Applications

2-[4-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]morpholin-2-yl]-N,N-dimethylethanamine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for use in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism by which 2-[4-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]morpholin-2-yl]-N,N-dimethylethanamine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The pyrazole ring and morpholine ring play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethylpyrazol-1-yl)phenylmethylamine
  • 4-(3,5-dimethylpyrazol-1-yl)phenylmorpholine
  • N,N-dimethyl-2-(3,5-dimethylpyrazol-1-yl)ethanamine

Uniqueness

2-[4-[[3-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]morpholin-2-yl]-N,N-dimethylethanamine is unique due to the combination of the pyrazole ring, phenyl group, morpholine ring, and dimethylamino group in a single molecule. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds.

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